molecular formula C4H8O4 B118282 L-Erythrulose CAS No. 533-50-6

L-Erythrulose

Cat. No.: B118282
CAS No.: 533-50-6
M. Wt: 120.1 g/mol
InChI Key: UQPHVQVXLPRNCX-VKHMYHEASA-N
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Description

Biochemical Analysis

Biochemical Properties

L-Erythrulose can be metabolized in some reversible metabolic reactions such as dehydrogenation to D- or this compound by NAD-dependent cytoplasmic polyol dehydrogenase . It can also be phosphorylated by glycerol kinase to erythritol-1-phosphate followed by dehydrogenation to D-erythrulose 1-phosphate via α–glycerophosphate dehydrogenase .

Cellular Effects

It is known that this compound can be produced by the oxidation of meso-erythritol . This oxidation process is catalyzed by membrane-bound dehydrogenases in Gluconobacter oxydans , suggesting that this compound might play a role in the oxidative stress response in cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as NAD-dependent cytoplasmic polyol dehydrogenase and glycerol kinase . These enzymes catalyze the conversion of this compound to other metabolites, influencing cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that this compound can be produced efficiently by Gluconobacter oxydans in a DO-controlled stirred-tank bioreactor , suggesting that this compound is stable under these conditions.

Metabolic Pathways

This compound is involved in the pentose phosphate pathway . It can be converted to D- or this compound by NAD-dependent cytoplasmic polyol dehydrogenase . It can also be phosphorylated by glycerol kinase to erythritol-1-phosphate .

Subcellular Localization

Given that this compound is involved in metabolic pathways that occur in the cytoplasm , it is likely that this compound is localized in the cytoplasm of cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Erythrulose can be synthesized through the oxidation of meso-erythritol. This process is often catalyzed by membrane-bound dehydrogenases in bacteria such as Gluconobacter oxydans. The oxidation reaction is typically carried out in a controlled environment, with specific conditions such as temperature and pH being carefully monitored to optimize yield .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous membrane bioreactor with full cell retention. This method helps to overcome substrate inhibition and achieve high product yields. For example, a study reported achieving a product concentration of 54 g/L this compound with a space-time yield of 27 g/L/h .

Chemical Reactions Analysis

Types of Reactions: L-Erythrulose undergoes various chemical reactions, including:

    Oxidation: Conversion of meso-erythritol to this compound.

    Reduction: this compound can be reduced back to meso-erythritol under specific conditions.

    Substitution: It can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: this compound.

    Reduction: Meso-erythritol.

Scientific Research Applications

Biochemical Applications

1.1 Enzymatic Production
L-Erythrulose can be produced through enzymatic pathways utilizing specific microorganisms. For instance, the yeast Lipomyces starkeyi has been identified to produce this compound from erythritol via a polyol dehydrogenase enzyme, which requires NAD+ as a coenzyme . This enzymatic process is significant as it offers a more sustainable method for producing this compound compared to chemical synthesis.

1.2 Carbon Dioxide Utilization
Recent studies have demonstrated the potential of using carbon dioxide as a carbon source for the production of this compound through a chemo-enzymatic catalytic process. This method involves an enzymatic cascade reaction that utilizes dihydroxyacetone and formaldehyde, resulting in yields of approximately 35% under optimized conditions . This application highlights the compound's role in sustainable chemistry and carbon recycling.

Pharmaceutical Applications

2.1 Antioxidant Properties
this compound has been studied for its potential antioxidant properties, which may play a role in protecting cells from oxidative stress. Its interaction with vitamin C and other antioxidants suggests that it could enhance the efficacy of antioxidant therapies . Research indicates that this compound may help mitigate oxidative DNA damage caused by various xenobiotics, making it a candidate for further pharmaceutical exploration.

2.2 Synthesis of Rare Sugars
The compound serves as a precursor for synthesizing rare sugars, such as d-aldotetroses, through enzymatic reactions involving specific isomerases. This application is crucial in the field of glycoscience, where rare sugars are sought after for their unique biological properties and potential therapeutic benefits .

Cosmetic Applications

3.1 Tanning Agent
this compound is widely recognized in the cosmetic industry as a self-tanning agent. It reacts with amino acids in the skin to produce a brown pigment similar to that generated by dihydroxyacetone, making it popular in sunless tanning products. The compound is favored due to its lower propensity for causing skin irritation compared to other tanning agents .

3.2 Skin Care Formulations
The incorporation of this compound into skin care formulations has been explored due to its moisturizing properties and ability to enhance skin tone without the adverse effects associated with UV exposure. Its stability and effectiveness make it an attractive ingredient in various cosmetic products.

Production Techniques

Technique Microorganism/Enzyme Yield/Concentration Notes
Enzymatic ProductionLipomyces starkeyiNot specifiedUtilizes polyol dehydrogenase for conversion from erythritol .
Chemo-Enzymatic CatalysisDihydroxyacetone + Formaldehyde35% yieldSustainable CO2 utilization method .
Microbial FermentationGluconobacter frateurii69.4 g/LAchieved high concentrations in bioreactor settings .

Case Studies

5.1 Case Study: Bioreactor Optimization
Research conducted on optimizing bioreactor conditions for this compound production showed that controlling oxygen transfer coefficients significantly impacted yield and productivity. In one study, concentrations reached up to 69.4 g/L within 31 hours using specific microbial strains .

5.2 Case Study: Enzymatic Cascade Reactions
An innovative approach using immobilized enzyme cascades demonstrated efficient synthesis of this compound from D-serine, showcasing the versatility of enzymatic methods in producing this compound while maintaining high yields under controlled conditions .

Comparison with Similar Compounds

  • Dihydroxyacetone (DHA)
  • Erythritol
  • Xylitol

Biological Activity

L-Erythrulose is a four-carbon sugar ketone that has garnered attention for its various biological activities and potential applications in biotechnology and pharmaceuticals. This article explores the biological activity of this compound, focusing on its enzymatic production, metabolic pathways, and potential therapeutic implications.

Overview of this compound

This compound (C₄H₈O₄) is a naturally occurring compound that plays a significant role in carbohydrate metabolism. It is produced via the transketolase-catalyzed reaction involving glycolaldehyde and β-hydroxypyruvate. The compound's unique structure allows it to participate in various biochemical processes, including serving as an intermediate in the synthesis of other biologically active compounds.

Enzymatic Production

The production of this compound has been extensively studied, particularly through biocatalytic processes using engineered microorganisms. A notable study demonstrated the use of Pichia pastoris expressing native transketolase to convert β-hydroxypyruvate and glycolaldehyde into this compound. The engineered strain achieved a conversion rate of approximately 65% under optimal conditions, showcasing the efficiency of this biocatalytic approach .

Table 1: Enzymatic Production of this compound

MicroorganismEnzyme UsedSubstratesConversion Rate (%)Yield (g/L/h)
Pichia pastorisTransketolaseβ-Hydroxypyruvate, Glycolaldehyde6546.58
E. coliTransketolaseβ-Hydroxypyruvate, Glycolaldehyde62Not Specified
Co-immobilized EnzymesDAAO, CAT, TKD-Serine, Glycolaldehyde30.7Not Specified

DAAO : D-amino acid oxidase
CAT : Catalase
TK : Transketolase

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to other sugars through epimerization reactions. For instance, studies have shown that this compound can be converted to D-erythrulose using specific isomerases, indicating its role as a precursor in sugar metabolism . The enzymatic activity associated with these conversions highlights the compound's versatility in biochemical reactions.

Biological Activity and Therapeutic Implications

Research indicates that this compound exhibits various biological activities that may have therapeutic implications. For example:

  • Antioxidant Activity : Some studies suggest that this compound possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Skin Applications : Due to its ability to react with amino acids, this compound is used in cosmetic formulations for skin tanning products as it can produce a browning effect similar to that of dihydroxyacetone (DHA) but with potentially less irritation.
  • Metabolic Disorders : Its role in carbohydrate metabolism positions this compound as a potential candidate for managing metabolic disorders such as diabetes.

Case Study 1: Biocatalytic Production

A significant study explored the biocatalytic production of this compound using immobilized enzymes in a basket-type reactor. The researchers found that co-immobilization of DAAO and catalase with transketolase resulted in higher yields compared to separate immobilizations. This study illustrates the importance of enzyme proximity in enhancing reaction efficiency .

Case Study 2: Enzymatic Isomerization

In another investigation, researchers successfully demonstrated the conversion of this compound into D-threose using specific isomerases from Klebsiella pneumoniae. This enzymatic pathway not only highlights the utility of this compound as a substrate but also opens avenues for producing other valuable sugar derivatives through biotransformation processes .

Properties

IUPAC Name

(3S)-1,3,4-trihydroxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPHVQVXLPRNCX-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801019042
Record name (3S)-1,3,4-Trihydroxy-2-butanone
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URL https://comptox.epa.gov/dashboard/DTXSID801019042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Erythrulose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

533-50-6
Record name L-Erythrulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=533-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Erythrulose
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-1,3,4-Trihydroxy-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-ERYTHRULOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKK1W5B83O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name L-Erythrulose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of L-erythrulose?

A1: this compound has a molecular formula of C4H8O4 and a molecular weight of 120.10 g/mol.

Q2: Are there any specific spectroscopic data available for this compound?

A2: Yes, studies have utilized techniques like 13C-NMR [] and polarimetry [] to characterize this compound, confirming its structure and properties.

Q3: What is known about the stability of this compound?

A3: Research indicates that the stability of this compound can be impacted by factors like pH and temperature. For instance, one study observed that an erythrose reductase, which acts on this compound, exhibited stability within a pH range of 6.0-8.0 and below 40°C [].

Q4: How is this compound produced through microbial activity?

A4: Several studies highlight the production of this compound through the fermentation of erythritol by various microorganisms. For example, Gluconobacter frateurii CHM 43 efficiently oxidizes erythritol to this compound []. Similarly, Gluconobacter kondonii HD385 produced a significant yield of 82.9 g/L this compound from a 10% erythritol medium [].

Q5: What role does this compound play in the metabolism of erythritol by bacteria like Propionibacterium pentosaceum?

A5: Research suggests that this compound-1-phosphate is a key intermediate in the erythritol metabolic pathway of P. pentosaceum. It is believed to be formed from L-erythritol-1-phosphate and subsequently cleaved between the C3 and C4 positions, yielding formaldehyde and dihydroxyacetone-phosphate [].

Q6: Can this compound be produced using enzymes?

A6: Yes, this compound can be synthesized enzymatically. One approach utilizes a three-enzyme cascade involving D-amino acid oxidase, catalase, and transketolase, with D-serine and glycolaldehyde as starting materials []. Another method leverages a polyol dehydrogenase from the yeast Lipomyces starkeyi CBS 1807, which specifically oxidizes erythritol to this compound [].

Q7: How does this compound interact with enzymes like ribulokinase?

A8: this compound acts as a competitive inhibitor of L-ribulose for the enzyme ribulokinase. This competition influences the enzyme's kinetic mechanism and substrate specificity [].

Q8: Can this compound be used in the synthesis of rare sugars?

A9: Yes, the enzyme L-arabinose isomerase from Mycobacterium smegmatis SMDU has demonstrated the ability to catalyze the isomerization of this compound to L-threose. This enzymatic conversion holds potential for producing the rare sugar L-threose from the more readily available erythritol [].

Q9: How do structural modifications of this compound derivatives impact their reactivity?

A10: Studies exploring the diastereoselectivity of organometallic additions to protected this compound derivatives, modified with O-silyl, O-benzyl, and O-trityl groups, suggest that the position and nature of these protecting groups significantly influence stereochemical outcomes [].

Q10: What is the significance of alpha-chelation in reactions involving this compound derivatives?

A11: Research indicates that the formation of alpha-chelates plays a crucial role in the stereochemical control of nucleophilic additions to alpha,beta-dioxygenated ketones derived from this compound []. This understanding is valuable in designing stereoselective synthetic strategies.

Q11: Have there been any computational studies on this compound and its derivatives?

A12: Yes, theoretical studies using methods like PM3 and HF/3-21G have been conducted to investigate the addition of organomagnesium reagents to chiral alpha-alkoxy carbonyl compounds, including this compound derivatives. These studies offer valuable insights into the reaction mechanisms and stereochemistry of these reactions [].

Q12: What is the historical context of this compound research?

A13: Early research recognized the ability of Acetobacter suboxydans to oxidize erythritol to this compound []. Over time, studies have explored its role in metabolic pathways [], enzymatic synthesis [], and applications in biocatalysis [].

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